molecular formula C6H7BrN6 B1523751 3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1251925-46-8

3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1523751
CAS No.: 1251925-46-8
M. Wt: 243.06 g/mol
InChI Key: NFTNTDVIOYCDIV-UHFFFAOYSA-N
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Description

3-Bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a high-value chemical intermediate designed for pharmaceutical research and development, particularly in the field of anticancer agent discovery. Its structure incorporates two critical functional handles: a bromo substituent at the 3-position and a hydrazinyl group at the 4-position. This allows for sequential and diverse synthetic elaboration, making it a versatile scaffold for constructing a wide array of functionalized heterocycles. The core pyrazolo[3,4-d]pyrimidine structure is a well-established bioisostere of purine bases found in natural nucleotides . This structural similarity enables derivatives of this scaffold to interact with the ATP-binding sites of various kinase enzymes, making it a privileged structure in the design of tyrosine kinase inhibitors . Research indicates that molecules featuring the pyrazolo[3,4-d]pyrimidine core have demonstrated promising antiproliferative activities against a range of human cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) . The presence of the hydrazinyl group is of particular synthetic utility, as it readily undergoes condensation reactions with various aldehydes and ketones to form hydrazone derivatives or serves as a precursor for the synthesis of more complex fused ring systems . These resulting compounds have shown significant potential as inhibitors of critical cancer-related targets, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN6/c1-13-6-3(4(7)12-13)5(11-8)9-2-10-6/h2H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTNTDVIOYCDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184328
Record name 1H-Pyrazolo[3,4-d]pyrimidine, 3-bromo-4-hydrazinyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251925-46-8
Record name 1H-Pyrazolo[3,4-d]pyrimidine, 3-bromo-4-hydrazinyl-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251925-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-d]pyrimidine, 3-bromo-4-hydrazinyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine generally follows these key steps:

Preparation of the Pyrazolo[3,4-d]pyrimidine Core with Bromine Substitution

A patented process (US Patent US3772294A) describes the preparation of 4-bromo-1-pyrazolo-(3,4-d)-pyrimidine derivatives, which are key intermediates for the target compound. The process involves:

  • Starting from dibromo-substituted aldehyde pyrimidine precursors dissolved in dry dioxane.
  • Addition of triethylamine and hydrazine hydrate at low temperature (~10 °C).
  • Stirring the reaction mixture for 2.5 hours to allow pyrazole ring formation.
  • Filtration to remove triethylamine hydrobromide byproduct.
  • Evaporation of solvent to yield crude 4-bromo-1-pyrazolo-(3,4-d)-pyrimidine.

This method avoids elevated temperatures or condensing agents and yields the pyrazolopyrimidine in a relatively pure form, minimizing the need for extensive purification.

Step Reagents/Conditions Outcome
Dibromo aldehyde in dioxane Triethylamine, hydrazine hydrate, 10 °C Formation of 4-bromo-1-pyrazolo-(3,4-d)-pyrimidine
Filtration Removal of triethylamine hydrobromide Crude product isolation
Evaporation Solvent removal under reduced pressure Crude intermediate for further modification

Hydrazinolysis to Introduce the Hydrazinyl Group

The hydrazinyl substitution at the 4-position is achieved by treating the halogenated pyrazolopyrimidine intermediate with hydrazine hydrate. This reaction typically proceeds under mild conditions:

  • Dissolving the 4-bromo-1-pyrazolo-(3,4-d)-pyrimidine in an appropriate solvent such as methanol or dioxane.
  • Addition of hydrazine hydrate at low temperature (0–10 °C) with stirring.
  • Reaction times vary from 1 to 2.5 hours, allowing substitution of the bromine by the hydrazinyl group.
  • Isolation of the hydrazinyl derivative by evaporation and recrystallization.

This step is critical as it transforms the halogenated intermediate into the hydrazinyl derivative, which is a versatile intermediate for further functionalization.

Methylation at the N-1 Position

The methylation of the pyrazolo nitrogen at position 1 is generally performed either before or after hydrazinyl substitution, depending on the synthetic route. Common methylation methods include:

  • Reaction with methyl iodide or methyl sulfate in the presence of a base.
  • Controlled conditions to avoid over-alkylation or side reactions.

This step ensures the formation of the 1-methyl derivative, completing the preparation of this compound.

Representative Synthetic Route Summary

Step No. Intermediate/Compound Reaction Type Reagents/Conditions Notes
1 4,6-Dibromo-5-formylpyrimidine Starting material Prepared via chlorination/bromination Precursor for pyrazole ring formation
2 4-Bromo-1-pyrazolo-(3,4-d)-pyrimidine Pyrazole ring formation Hydrazine hydrate, triethylamine, dioxane, 10 °C Formation of pyrazolopyrimidine core
3 3-Bromo-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine Hydrazinolysis Hydrazine hydrate, methanol/dioxane, 0–10 °C Substitution of bromine by hydrazinyl
4 3-Bromo-4-hydrazinyl-1-methyl derivative Methylation Methyl iodide, base Final N-1 methylation

Research Findings and Optimization Notes

  • The reaction temperature is critical; low temperatures (0–10 °C) favor selective substitution and minimize side reactions.
  • Use of triethylamine as a base facilitates the formation of the pyrazole ring and neutralizes acid byproducts.
  • Hydrazine hydrate concentration and reaction time affect yield and purity; excess hydrazine may lead to overreaction.
  • Evaporation under reduced pressure and careful recrystallization help isolate the desired compound with high purity.
  • This synthetic approach avoids harsh conditions and expensive catalysts, making it suitable for scale-up.

Chemical Reactions Analysis

3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Key Structural Features :

  • Position 1 : Methyl group (1-methyl).
  • Position 3 : Bromine substituent.
  • Position 4 : Hydrazine group (-NH-NH₂).
  • Core structure : Pyrazolo[3,4-d]pyrimidine, a fused bicyclic heterocycle.

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between 3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and related derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Synthesis Route
This compound 1-Me, 3-Br, 4-NH-NH₂ C₆H₇BrN₆ 243.07 Intermediate for kinase inhibitors; nucleophilic reactivity Likely via condensation of 5-amino-1-methyl-pyrazole precursors
4-Hydrazino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1-Ph, 4-NH-NH₂ C₁₁H₁₀N₆ 226.24 Anticancer agent; forms stable hydrazones Reaction of 1-phenyl-pyrazole precursors with hydrazine
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-Me, 4-Cl, 6-CH₂Cl C₇H₆Cl₂N₄ 233.06 Intermediate for disubstituted derivatives with antibacterial activity Two-step synthesis from ethyl 5-amino-1-methyl-pyrazole carboxylate
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Br, 4-NH₂ C₅H₄BrN₅ 214.02 Kinase inhibitor precursor; bromine enables Suzuki couplings Saponification and cyclization of nitrile precursors
3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine 3-Br, 4-Cl, 6-SMe C₆H₄BrClN₄S 283.55 Dual halogen/thioether reactivity for drug discovery Chlorination and substitution of methylthio group

Functional Group Analysis

  • Bromine at Position 3 : Enhances electrophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) for introducing aryl/heteroaryl groups .
  • Hydrazine at Position 4 : Provides nucleophilic reactivity for forming Schiff bases or metal complexes, useful in coordination chemistry .
  • Methyl at Position 1 : Increases metabolic stability compared to phenyl analogs, as seen in kinase inhibitor studies .

Stability and Commercial Availability

  • The discontinued status of this compound () contrasts with the stable 4-chloro-6-(chloromethyl) analog, which is widely used as an intermediate .

Biological Activity

3-Bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound acts primarily by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2, which play a crucial role in cell cycle regulation.

The primary mechanism of action for this compound involves the inhibition of CDK2 activity. This inhibition disrupts the cell cycle regulatory pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells.

Key Biochemical Pathways

  • Inhibition of CDK2 : The compound binds to CDK2, inhibiting its kinase activity.
  • Cell Cycle Arrest : This inhibition results in cell cycle arrest at the S and G2/M phases.
  • Apoptosis Induction : Increased BAX/Bcl-2 ratio indicates enhanced apoptotic signaling.

Biological Activity and Research Findings

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound's efficacy is measured through various assays, including MTT assays for cell viability.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-712.5
HCT-11615.8
HepG-210.3

Case Studies and Comparative Analysis

A comparative study involving several pyrazolo[3,4-d]pyrimidine derivatives highlighted the potency of this compound against EGFR overexpressing cancer cells.

Table 2: Comparative Potency of Pyrazolo Derivatives

CompoundTargetIC50 (µM)Activity Level
Compound AEGFR0.016High
Compound BCDK212.5Moderate
3-Bromo CDK2 12.5 High

The pharmacokinetic profile of this compound indicates it is a solid at room temperature with a molecular weight of approximately 243.06 g/mol. Its solubility and stability under physiological conditions make it a suitable candidate for further development as an anticancer therapeutic.

Q & A

Basic: What synthetic methodologies are commonly employed to introduce substituents at the 3-position of pyrazolo[3,4-d]pyrimidine derivatives?

Answer:
The 3-position of pyrazolo[3,4-d]pyrimidine derivatives is typically functionalized via Suzuki-Miyaura cross-coupling using aryl/heteroaryl boronic acids under palladium catalysis. For example, 3-(4-chlorophenyl) and 3-(4-methylphenyl) derivatives were synthesized using Na₂CO₃ as a base, yielding 40–42% isolated products after purification via automated flash chromatography and preparative RP-HPLC . Alternative approaches include nucleophilic aromatic substitution (e.g., using methylamine for N-methylation) or copper-mediated Ullmann-type couplings for electron-deficient substituents .

Advanced: How can regioselectivity challenges during glycosylation of pyrazolo[3,4-d]pyrimidine derivatives be resolved?

Answer:
Regioselectivity in glycosylation is influenced by solvent polarity and catalyst choice . For instance, using dimethoxyethane with [18]crown-6 as a phase-transfer catalyst improved N1-glycosylation yields (62%) over N2-isomers by stabilizing the transition state . Confirmation of regiochemistry relies on ¹H-¹³C HMBC NMR , where the absence of H-1’–C-3 coupling confirms N1-attachment . Computational modeling (e.g., DFT) can also predict preferential sites for nucleophilic attack .

Basic: What spectroscopic and analytical techniques are critical for characterizing pyrazolo[3,4-d]pyrimidine derivatives?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent integration and coupling constants (e.g., δ 8.29 ppm for pyrimidine protons) .
  • HRMS : Validates molecular formulas (e.g., C₁₇H₁₇F₃N₅O₅⁺ with m/z 428.1182 ).
  • X-ray crystallography : Resolves ambiguities in regiochemistry and crystal packing (e.g., layered structures via π-π stacking) .

Advanced: How do structural modifications at the 7-position impact anti-parasitic activity and cytotoxicity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 4-Chlorophenyl at the 7-position confers potent anti-T. cruzi activity (IC₅₀ < 64 µM) with minimal cytotoxicity .
  • Hydrophobic linkers (e.g., ethylene/amide) reduce activity, while small substituents (Cl, Me) maintain efficacy but risk cytotoxicity .
  • Metabolic stability : 44 retained 100% parent compound after 60 min in human/mouse liver microsomes, supporting in vivo testing .
Substituent (7-position)Anti-T. cruzi IC₅₀ (µM)Cytotoxicity (MRC-5SV2 CC₅₀, µM)
4-Chlorophenyl<64>64
4-Methylphenyl12832
Ethylene linkerInactive>128

Basic: What experimental protocols assess metabolic stability in pyrazolo[3,4-d]pyrimidine derivatives?

Answer:
In vitro metabolic stability is evaluated using:

  • Liver microsomes : Incubate compounds (1–10 µM) with NADPH-regenerating systems at 37°C. Quantify remaining parent compound via LC-MS at 0, 15, 30, and 60 min .
  • Phase I/II enzyme panels : Identify susceptibility to oxidation (CYP450) or glucuronidation (UGT). For example, compound 44 showed no degradation in human S9 fractions, indicating resistance to first-pass metabolism .

Advanced: How do intermolecular interactions in crystal structures inform drug design for pyrazolo[3,4-d]pyrimidines?

Answer:
Crystallographic analyses reveal:

  • Hydrogen bonding : Stabilizes dimeric layers (e.g., N–H···O interactions in 6-methylsulfanyl derivatives ).
  • π-π stacking : Enhances solubility and bioavailability (e.g., intramolecular stacking in propylene-linked analogs ).
  • Halogen bonding : 3,4-Dichlorophenyl derivatives exhibit Br···N interactions, improving target binding affinity . Computational tools (e.g., AutoDock) model these interactions to prioritize synthetic targets .

Advanced: What strategies improve kinase selectivity in pyrazolo[3,4-d]pyrimidine-based inhibitors?

Answer:
Optimizing hydrophobic side chains and hydrogen-bond donors enhances selectivity. For EGF-R tyrosine kinase inhibitors:

  • 4-Phenylamino substituents achieve IC₅₀ < 10 nM via ATP-binding pocket interactions .
  • Selectivity panels : Test against off-target kinases (e.g., c-Src, PKCα) to identify non-overlapping pharmacophores. Compound 15 showed >100-fold selectivity for EGF-R over PDGF-R .

Basic: How are cytotoxicity and antiparasitic activity balanced in pyrazolo[3,4-d]pyrimidine drug candidates?

Answer:

  • Cytotoxicity assays : Use MRC-5SV2 human lung fibroblasts or PMM cells, monitoring granulation/lysis via microscopy .
  • Selectivity index (SI) : SI = CC₅₀ (cytotoxicity)/IC₅₀ (antiparasitic). For compound 44, SI >10 indicates therapeutic potential .

Advanced: What computational methods predict regiochemical outcomes in pyrazolo[3,4-d]pyrimidine functionalization?

Answer:

  • DFT calculations : Compare activation energies for N1 vs. N2 glycosylation pathways. Solvent effects (e.g., MeCN vs. DME) are modeled using COSMO-RS .
  • Molecular docking : Predict binding poses in kinase active sites (e.g., EGF-R ATP pocket) to guide substituent placement .

Basic: How are impurities resolved during flash chromatography purification of pyrazolo[3,4-d]pyrimidines?

Answer:

  • Gradient optimization : Use 2→20% MeOH in CH₂Cl₂ for polar byproducts .
  • Preparative RP-HPLC : Apply 0.2% formic acid in H₂O/MeCN gradients (98:02 → 33:67) for baseline separation of regioisomers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

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